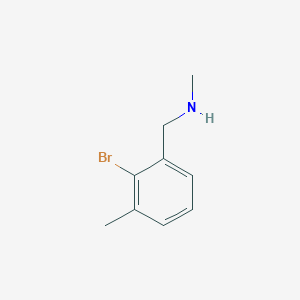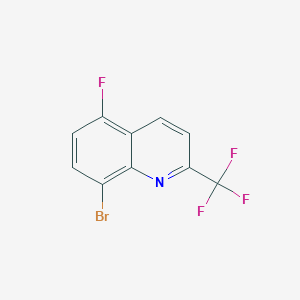
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline
Descripción general
Descripción
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrF4N . It has a molecular weight of 294.04 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 8th position, a fluorine atom at the 5th position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline has a density of 1.7±0.1 g/cm³ . It has a boiling point of 309.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 54.9±0.3 cm³ . It has a polar surface area of 13 Ų and a polarizability of 21.7±0.5 10^-24 cm³ .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Fluorinated quinolines, including those with trifluoromethyl groups, have been studied for their antimicrobial properties. They can be used in the development of new antimicrobial agents due to their potential effectiveness against various bacterial and fungal strains .
OLED Applications
Benzonitrile derivatives with bromide and fluoride substitutions are used as precursors for the synthesis of thermally activated delayed fluorescence (TADF) dyes in OLED applications . It’s possible that “8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline” could serve a similar role due to its structural similarities.
Anti-inflammatory and Antitumor Applications
Compounds with bromo-fluoro substitutions have been indicated for use in anti-inflammatory and antitumor applications . The presence of the trifluoromethyl group in “8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline” may enhance these properties.
Synthesis of Fluorinated Isoquinolines
Fluorinated isoquinolines, which are structurally related to quinolines, have various syntheses and applications, including in pharmaceuticals and agrochemicals . The compound may be used in similar synthetic pathways.
Development of Pharmaceuticals
The trifluoromethyl group is a common feature in many FDA-approved pharmaceuticals due to its ability to improve biological activity and metabolic stability . “8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline” could be involved in the synthesis of new pharmaceuticals with improved efficacy.
Safety and Hazards
Propiedades
IUPAC Name |
8-bromo-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIAEQSCIFNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)
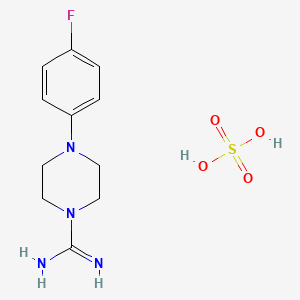

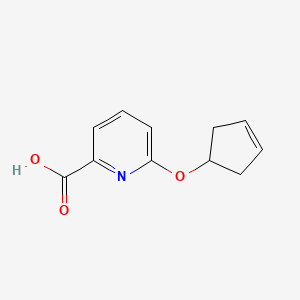
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
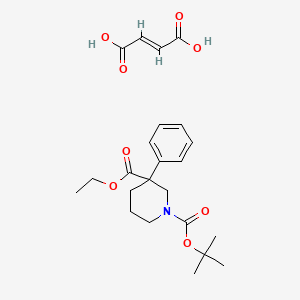
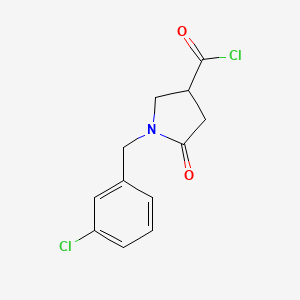

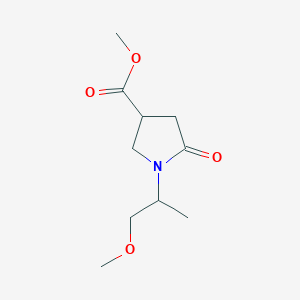
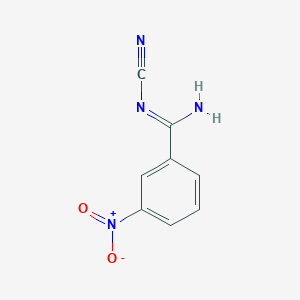
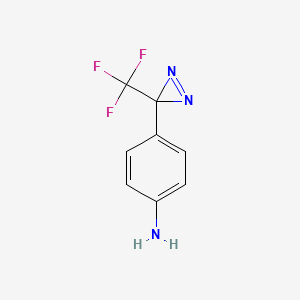
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
